REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[F:9])[CH3:2].[S:10]([Cl:14])(=O)(=[O:12])[OH:11]>>[CH2:1]([C:3]1[CH:8]=[C:7]([S:10]([Cl:14])(=[O:12])=[O:11])[CH:6]=[CH:5][C:4]=1[F:9])[CH3:2]
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
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C(C)C1=C(C=CC=C1)F
|
Name
|
|
Quantity
|
4.9 mL
|
Type
|
reactant
|
Smiles
|
S(O)(=O)(=O)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction and aftertreatment
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C=1C=C(C=CC1F)S(=O)(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |